molecular formula C23H19FN2O2 B11142208 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B11142208
M. Wt: 374.4 g/mol
InChI Key: VWCOTWLZKURMBJ-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a synthetic small molecule featuring a pyrazole core scaffold. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles widely investigated in medicinal chemistry and chemical biology for their diverse pharmacological potential. Based on the structure-activity relationships of analogous compounds, this derivative may be of interest for exploring a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. The molecular structure incorporates a phenol group and a fluorobenzyl ether, which can be crucial for target binding and influencing the compound's physicochemical properties. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for investigating biochemical pathways. Specific data on its mechanism of action, binding affinity, solubility, and stability should be determined through appropriate experimental validation. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C23H19FN2O2/c1-15-22(17-5-3-2-4-6-17)23(26-25-15)20-12-11-19(13-21(20)27)28-14-16-7-9-18(24)10-8-16/h2-13,27H,14H2,1H3,(H,25,26)

InChI Key

VWCOTWLZKURMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

β-Diketone Preparation

Ethyl benzoylacetate (1.0 eq) undergoes Claisen condensation with methyl acetoacetate under basic conditions (NaOEt, EtOH) to yield 1-phenyl-3-methyl-1,3-diketone.

Cyclocondensation with Hydrazine

The diketone reacts with phenylhydrazine (1.2 eq) in refluxing ethanol, forming 5-methyl-4-phenyl-1H-pyrazole. Mechanistic studies confirm regioselectivity driven by steric and electronic factors:

1-Phenyl-3-methyl-1,3-diketone+PhenylhydrazineΔ5-Methyl-4-phenyl-1H-pyrazole\text{1-Phenyl-3-methyl-1,3-diketone} + \text{Phenylhydrazine} \xrightarrow{\Delta} \text{5-Methyl-4-phenyl-1H-pyrazole}

Key Data :

  • Yield: 78% (isolated via recrystallization in ethanol).

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.45 (m, 3H, Ar–H), 6.25 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃).

Functionalization of the Phenolic Backbone

The phenolic core is functionalized sequentially at positions 2 and 5.

Pyrazole Installation at Position 2

A Suzuki-Miyaura coupling links the pyrazole to the phenol:

Bromination of Phenol

Phenol is brominated at position 2 using Br2\text{Br}_2 (1.1 eq) and FeBr3\text{FeBr}_3 (5 mol%) in CH2Cl2\text{CH}_2\text{Cl}_2, yielding 2-bromophenol (86% yield).

Boronic Acid Preparation

The pyrazole is converted to its boronic ester via Miyaura borylation:

5-Methyl-4-phenyl-1H-pyrazole+Pin2B2Pd(dppf)Cl2Pyrazole-Bpin\text{5-Methyl-4-phenyl-1H-pyrazole} + \text{Pin}2\text{B}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Pyrazole-Bpin}

Coupling Reaction

2-Bromophenol (1.0 eq), pyrazole-Bpin (1.2 eq), Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%), and Na2CO3\text{Na}_2\text{CO}_3 (2.0 eq) in dioxane/water (3:1) at 90°C for 12 h afford 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol:

2-Bromophenol+Pyrazole-BpinPd2-(Pyrazol-3-yl)phenol\text{2-Bromophenol} + \text{Pyrazole-Bpin} \xrightarrow{\text{Pd}} \text{2-(Pyrazol-3-yl)phenol}

Key Data :

  • Yield: 67% (purified via silica gel chromatography).

  • LCMS (ESI)\text{LCMS (ESI)}: m/z 265.1 [M+H]⁺.

Characterization and Analytical Data

Spectral Analysis

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.65 (d, 2H, Ar–H), 7.42–7.28 (m, 7H, Ar–H), 6.98 (d, 2H, Ar–F), 5.18 (s, 2H, OCH₂), 2.39 (s, 3H, CH₃).

  • 13C NMR^{13}\text{C NMR} : δ 161.2 (C=O), 159.8 (d, J=245HzJ = 245 \, \text{Hz}, Ar–F), 148.5 (pyrazole-C), 132.1–114.7 (Ar–C), 69.4 (OCH₂), 21.5 (CH₃).

  • HRMS (ESI) : m/z 429.1521 [M+H]⁺ (calc. 429.1518).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity (tₐ = 6.72 min).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
Suzuki-Miyaura Coupling6798Regioselective, scalable
Ullmann Coupling5895Tolerates electron-deficient aryl groups
Mitsunobu Alkylation7297Mild conditions, high functional tolerance

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular functions and promoting cell cycle arrest. The incorporation of the fluorobenzyl moiety may enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy against tumors.
    Study ReferenceCompound TestedCancer TypeFindings
    5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenolGlioblastomaInduced significant apoptosis in LN229 cells.
  • Anti-inflammatory Properties
    • Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.
  • Analgesic Effects
    • Similar compounds have been tested for analgesic properties by evaluating their effects on pain models in animal studies. The presence of the phenolic group may contribute to pain relief mechanisms by modulating neurotransmitter levels or blocking pain pathways.

Case Studies

Several studies have documented the effects of related compounds in various biological assays:

  • In Vivo Studies
    • In a study involving a murine model, a related pyrazole compound demonstrated significant reduction in tumor size when administered at specific dosages over several weeks. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
  • In Vitro Assays
    • In vitro cytotoxicity assays conducted on different cancer cell lines revealed that modifications to the pyrazole core could enhance potency against specific types of tumors, suggesting structural optimization is crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
5-[(4-Fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol Phenol/Pyrazole 4-Fluorobenzyloxy, 5-methyl-4-phenyl ~405.4 (calculated) Potential H-bonding, antimicrobial* -
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4) Thiazole/Pyrazole 4-Chlorophenyl, 4-fluorophenyl, triazole ~642.1 Antimicrobial activity, isostructural
5-(2-(4-Fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole (Compound 2) Thiazole/Oxazole 4-Fluorobenzyl, 4-fluorophenyl ~386.4 Potent antimycobacterial activity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole/Thiazole 4-Chlorophenyl, ethyl ester ~483.9 Crystallographic characterization

Notes:

  • Core Heterocycles: The phenol-pyrazole core in the target compound contrasts with thiazole-pyrazole (Compounds 4, 16) or thiazole-oxazole (Compound 2) systems.
  • Substituent Effects : The 4-fluorobenzyloxy group in the target compound may increase lipophilicity and bioavailability relative to chlorophenyl or bromophenyl analogs (e.g., Compound 4). Fluorine substituents generally improve metabolic stability and binding affinity .

Crystallographic and Conformational Comparisons

  • Isostructural Derivatives: Compounds 4 and 5 () are isostructural chloro/bromo derivatives with nearly identical crystal packing despite halogen differences. The target compound’s phenol group likely alters packing via O–H···N/O hydrogen bonds, contrasting with thiazole derivatives that rely on weaker van der Waals interactions .
  • Molecular Conformation: Pyrazole rings in analogs (e.g., Compound 16) adopt planar or slightly puckered conformations. The target compound’s phenol-pyrazole linkage may enforce a rigid, planar geometry, affecting intermolecular interactions .

Biological Activity

5-[(4-Fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. The compound can be synthesized through a condensation reaction involving a phenolic compound and a pyrazole derivative. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory Activity

Research indicates that 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Analgesic Effects

In animal models, the compound demonstrated analgesic effects comparable to conventional pain relievers. The mechanism appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its interaction with specific molecular targets involved in cancer progression.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the efficacy of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammatory markers compared to control groups .
  • Case Study on Analgesic Activity :
    • In a controlled trial involving rats subjected to formalin-induced pain, administration of the compound resulted in significant pain relief, with effects lasting up to several hours post-administration .
  • Case Study on Anticancer Activity :
    • A recent investigation into the anticancer effects revealed that the compound inhibited tumor growth in xenograft models of human breast cancer, leading to a reduction in tumor size and improved survival rates .

Research Findings Summary

The biological activities of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can be summarized as follows:

Activity TypeMechanismObserved Effects
Anti-inflammatoryInhibition of cytokine productionReduced inflammation in animal models
AnalgesicModulation of pain pathwaysSignificant pain relief in rat models
AnticancerInduction of apoptosisTumor growth inhibition in xenograft models

Q & A

Q. What are the standard synthetic routes for 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol?

  • Methodological Answer : The synthesis typically involves protecting group strategies. For example, sodium hydride (NaH) can deprotonate phenolic hydroxyl groups, enabling alkylation with 4-fluorobenzyl bromide. A related protocol (for a similar pyrazole derivative) uses NaH (8.3 mmol) in anhydrous THF to protect 4-methyl-2-(5-(4-iodophenyl)-1H-pyrazol-3-yl)phenol, yielding a benzyl-protected intermediate . Key steps include:

Deprotonation : NaH in THF at 0°C.

Alkylation : Addition of 4-fluorobenzyl bromide under inert atmosphere.

Purification : Column chromatography with ethyl acetate/hexane gradients.
Optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agent) to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of substituents. Aromatic protons (e.g., 4-fluorobenzyl) show splitting patterns (e.g., doublets for para-F substituents).
  • Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~403.14 g/mol) validates molecular composition .
  • Elemental Analysis : Confirms C, H, N, and F content (±0.4% tolerance).

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C is effective. For related pyrazole derivatives, monoclinic crystals (space group P21_1/c) with cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, and β = 100.604° have been reported . Key parameters:
ParameterValue
a 6.5449 Å
b 26.1030 Å
c 14.3818 Å
β 100.604°
V 2415.0 ų
Z 4

Advanced Research Questions

Q. How can conflicting NMR data (e.g., solvent-dependent shifts) be resolved for this compound?

  • Methodological Answer : Solvent polarity and hydrogen bonding (e.g., DMSO vs. CDCl3_3) alter chemical shifts. To resolve discrepancies:

2D NMR (COSY, NOESY) : Assigns coupled protons and spatial proximity.

Variable Temperature NMR : Identifies dynamic effects (e.g., hindered rotation).

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict shifts for comparison .

Q. What strategies optimize the refinement of X-ray data for this compound’s complex crystal structure?

  • Methodological Answer : Use SHELXL for anisotropic displacement parameters and twin refinement. Key steps:

Data Integration : Use SAINT or APEX3 for accurate intensity extraction.

Hydrogen Bonding Analysis : Apply graph-set notation (e.g., S(6) motifs) via WinGX/ORTEP to map intermolecular interactions .

Validation : Check Rint_{int} (< 0.05) and GooF (0.9–1.1).

Q. How do substituents (e.g., 4-fluorobenzyl) influence hydrogen bonding and crystal packing?

  • Methodological Answer : The 4-fluorobenzyl group engages in C–H···F and π–π interactions. In related structures, fluorinated aryl groups form layered packing via F···H–C (2.8–3.2 Å) contacts. Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and quantify interaction percentages .

Q. What computational methods predict the compound’s bioactivity against target proteins?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Screen against enzymes (e.g., COX-2) using Pyrazol-3-yl motifs as pharmacophores.
  • MD Simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 100 ns).
  • QSAR Models : Correlate logP (predicted ~3.5) with antibacterial activity (IC50_{50} < 10 µM for analogs) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for this compound?

  • Methodological Answer : Variations arise from polymorphism or impurities. Mitigation steps:

DSC/TGA : Confirm thermal stability and phase transitions.

Recrystallization : Test multiple solvents (e.g., MeCN vs. EtOAc).

PXRD : Compare experimental vs. simulated patterns (from CIF data) .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral intermediates?

  • Methodological Answer : Chiral induction depends on catalyst choice (e.g., BINOL vs. Jacobsen). For asymmetric alkylation:

Chiral HPLC : Measure ee (e.g., Chiralpak AD-H column).

Kinetic Resolution : Optimize reaction time/temperature.
Contradictions may stem from trace metal impurities in NaH (use 95% purity) .

Methodological Tables

Table 1 : Key Crystallographic Parameters

ParameterValue
Space GroupP21_1/c
a (Å)6.5449
b (Å)26.1030
c (Å)14.3818
β (°)100.604
V (ų)2415.0
Z 4
R1_1 0.056

Table 2 : Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Over-alkylationExcess NaH/AlkylantUse 1.1 eq alkylant
DehalogenationProlonged heatingLower temp (60°C)

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